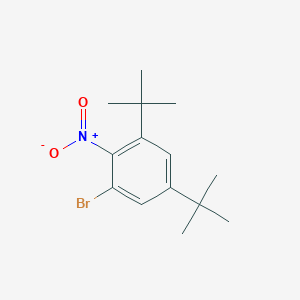

1-Bromo-3,5-ditert-butyl-2-nitrobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20BrNO2 |

|---|---|

Molecular Weight |

314.22g/mol |

IUPAC Name |

1-bromo-3,5-ditert-butyl-2-nitrobenzene |

InChI |

InChI=1S/C14H20BrNO2/c1-13(2,3)9-7-10(14(4,5)6)12(16(17)18)11(15)8-9/h7-8H,1-6H3 |

InChI Key |

JUMLDJGFZANSIL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide for the synthesis of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene, a potentially valuable intermediate in various organic synthesis applications. The proposed synthetic route is a two-step process commencing with the bromination of 1,3-di-tert-butylbenzene, followed by the regioselective nitration of the resulting 1-bromo-3,5-di-tert-butylbenzene. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound.

| Step | Reaction | Starting Material (SM) | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | Bromination | 1,3-di-tert-butylbenzene | Bromine (Br₂), Iron (Fe) powder | Carbon tetrachloride (CCl₄) | 4 hours | 0 °C to room temp. | ~75% |

| 2 | Nitration | 1-bromo-3,5-di-tert-butylbenzene | Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Sulfuric Acid (H₂SO₄) | 1 hour | 0-5 °C | ~85% |

Experimental Protocols

Step 1: Synthesis of 1-Bromo-3,5-di-tert-butylbenzene

This procedure details the electrophilic bromination of 1,3-di-tert-butylbenzene using molecular bromine with an iron catalyst.

Materials:

-

1,3-di-tert-butylbenzene

-

Bromine (Br₂)

-

Iron (Fe) powder

-

Carbon tetrachloride (CCl₄)

-

10% Sodium hydroxide (NaOH) solution

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1,3-di-tert-butylbenzene (e.g., 0.1 mol) in carbon tetrachloride.

-

Cool the flask in an ice bath to 0 °C and add iron powder (catalytic amount, e.g., 0.01 mol).

-

Slowly add a solution of bromine (0.1 mol) in carbon tetrachloride from the dropping funnel to the stirred reaction mixture over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Pour the reaction mixture into cold water.

-

Separate the organic layer and wash it with a 10% sodium hydroxide solution to remove any unreacted bromine, followed by washing with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield 1-bromo-3,5-di-tert-butylbenzene as a solid.

Step 2: Synthesis of this compound

This protocol describes the nitration of 1-bromo-3,5-di-tert-butylbenzene using a mixture of fuming nitric acid and sulfuric acid.

Materials:

-

1-bromo-3,5-di-tert-butylbenzene

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Water (H₂O)

-

Ethanol

Procedure:

-

In a beaker, slowly add concentrated sulfuric acid (e.g., 50 mL) to 1-bromo-3,5-di-tert-butylbenzene (e.g., 0.05 mol) while stirring and cooling in an ice bath.

-

In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (0.055 mol) to concentrated sulfuric acid (20 mL) at 0 °C.

-

Slowly add the nitrating mixture dropwise to the solution of the bromo compound, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

-

The crude product is purified by recrystallization from ethanol to give this compound.

Mandatory Visualizations

Diagram of the Synthetic Workflow

Caption: A diagram illustrating the two-step synthesis of this compound.

In-Depth Technical Guide: Physicochemical Properties of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on the specific physicochemical properties and experimental protocols for 1-Bromo-3,5-ditert-butyl-2-nitrobenzene is limited. This guide provides the available information for the target compound and supplements it with data on the closely related precursor, 1-Bromo-3,5-di-tert-butylbenzene, for comparative purposes. A proposed synthetic protocol is also included based on general chemical principles.

Core Physicochemical Data

Quantitative data for this compound is not extensively reported in publicly accessible databases. The available information is summarized below. For a more comprehensive understanding of a molecule with a similar backbone, the properties of the related compound 1-Bromo-3,5-di-tert-butylbenzene are also provided.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H20BrNO2 | PubChem[1] |

| PubChem CID | 1712625 | PubChem[1] |

| Molecular Weight | 314.22 g/mol | PubChem[1] |

Table 2: Physicochemical Properties of 1-Bromo-3,5-di-tert-butylbenzene (Related Compound)

| Property | Value | Source |

| CAS Number | 22385-77-9 | Sigma-Aldrich[2] |

| Molecular Formula | C14H21Br | Sigma-Aldrich[2] |

| Molecular Weight | 269.22 g/mol | Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Melting Point | 62-66 °C (lit.) | Sigma-Aldrich[2] |

| Boiling Point | 147-148 °C at 12 Torr | ECHEMI[3] |

| Density | 1.1 ± 0.1 g/cm³ | ECHEMI[3] |

| Refractive Index | 1.504 | ECHEMI[3] |

| Flash Point | 98.9 ± 13.1 °C | ECHEMI[3] |

| Vapor Pressure | 0.0332 mmHg at 25°C | ECHEMI[3] |

Proposed Synthesis: Experimental Protocol

Reaction: Nitration of 1-Bromo-3,5-di-tert-butylbenzene

Reagents and Materials:

-

1-Bromo-3,5-di-tert-butylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Distilled water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add a desired volume of concentrated sulfuric acid. While stirring and maintaining the temperature below 10 °C, carefully add an equimolar amount of concentrated nitric acid dropwise.

-

Reaction Setup: In a separate flask, dissolve 1-Bromo-3,5-di-tert-butylbenzene in a minimal amount of a suitable inert solvent if necessary, although the reaction can often be performed neat.

-

Nitration: Slowly add the dissolved 1-Bromo-3,5-di-tert-butylbenzene to the chilled nitrating mixture dropwise using a dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained between 0 and 10 °C throughout the addition to control the exothermic reaction and minimize side product formation.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Workup:

-

Filter the precipitated solid and wash it thoroughly with cold distilled water until the washings are neutral to pH paper.

-

Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product.

Visualizations

The following diagram illustrates the proposed synthetic workflow for this compound.

References

Spectroscopic and Analytical Profile of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and analytical data for the compound 1-Bromo-3,5-ditert-butyl-2-nitrobenzene. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of novel aromatic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of substituent effects on the benzene ring and comparison with data for related molecules such as 1-bromo-3,5-di-tert-butylbenzene, 1-bromo-2-nitrobenzene, and other substituted nitrobenzenes.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.6 | Doublet | 1H | Ar-H |

| ~ 7.4 | Doublet | 1H | Ar-H |

| ~ 1.3 | Singlet | 18H | 2 x -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 | C-NO₂ |

| ~ 148 | C-Br |

| ~ 138 | Ar-C |

| ~ 125 | Ar-CH |

| ~ 122 | Ar-CH |

| ~ 120 | Ar-C |

| ~ 35 | -C (CH₃)₃ |

| ~ 31 | -C(C H₃)₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2960-2870 | Strong | Aliphatic C-H Stretch |

| ~ 1530-1500 | Strong | Asymmetric NO₂ Stretch |

| ~ 1350-1330 | Strong | Symmetric NO₂ Stretch |

| ~ 1600, 1475 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1250-1200 | Strong | C-C Bending (tert-butyl) |

| ~ 700-600 | Strong | C-Br Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 315/317 | High | [M]⁺ (Molecular ion peak with Br isotopes) |

| 300/302 | Medium | [M - CH₃]⁺ |

| 259/261 | High | [M - C(CH₃)₃]⁺ |

| 269 | Low | [M - NO₂]⁺ |

| 57 | Very High | [C(CH₃)₃]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy: IR spectra are typically recorded using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly onto the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. The data is processed to yield a spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source, where it is bombarded with a beam of electrons (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a novel chemical entity such as this compound.

Caption: A logical workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

Crystal Structure Analysis of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene: A Search for Crystallographic Data

A comprehensive search for the crystal structure of 1-bromo-3,5-ditert-butyl-2-nitrobenzene in publicly accessible scientific databases, including the Cambridge Structural Database (CSD), has revealed no available crystallographic data for this specific compound.

While the synthesis and properties of this molecule are of interest to researchers in materials science and drug development, its single-crystal X-ray structure, which would provide definitive information on its three-dimensional arrangement, has not been reported in the peer-reviewed literature or deposited in crystallographic repositories. Consequently, a detailed technical guide on its crystal structure analysis, including quantitative data tables and specific experimental protocols, cannot be compiled at this time.

For researchers interested in the crystallographic analysis of related compounds, structural data is available for simpler bromonitrobenzene derivatives. These analyses can offer insights into the potential intermolecular interactions and packing motifs that might be expected in more complex structures.

General Experimental Workflow for Crystal Structure Analysis

For the benefit of researchers and drug development professionals, a general workflow for the determination of a novel crystal structure is outlined below. This process represents a typical pathway from compound synthesis to structural elucidation.

Caption: A generalized workflow for single-crystal X-ray structure determination.

Hypothetical Signaling Pathway Visualization

While no specific signaling pathways involving this compound have been elucidated, the following diagram illustrates a hypothetical pathway where a small molecule inhibitor, such as the topic compound, might interact with a kinase cascade relevant to drug development.

Caption: A hypothetical MAP kinase signaling pathway inhibited by a small molecule.

Reactivity Profile of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene. The presence of a nitro group ortho to the bromine atom, coupled with significant steric hindrance from two tert-butyl groups, imparts a unique set of chemical properties to this molecule. This document explores its synthesis and key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and the reduction of the nitro group. The information presented is curated for researchers and professionals in organic synthesis and drug development, offering insights into the potential applications of this versatile chemical intermediate.

Introduction

This compound is a sterically hindered aromatic compound with significant potential in organic synthesis. The electronic properties of the nitro group, being strongly electron-withdrawing, activate the aryl bromide for nucleophilic aromatic substitution. However, the two bulky tert-butyl groups introduce considerable steric hindrance, which significantly influences its reactivity. Understanding this interplay between electronic activation and steric hindrance is crucial for effectively utilizing this compound as a building block in the synthesis of complex molecules, including new chemical entities in drug discovery programs. This guide will detail the expected reactivity of this compound in several key classes of organic reactions.

Synthesis of this compound

The synthesis of this compound can be achieved via the nitration of 1-bromo-3,5-di-tert-butylbenzene. The directing effects of the bromine and tert-butyl groups, along with steric considerations, favor the introduction of the nitro group at the 2-position.

dot

Caption: Synthetic route to this compound.

Experimental Protocol: Nitration of 1-bromo-3,5-di-tert-butylbenzene

-

Materials: 1-bromo-3,5-di-tert-butylbenzene, fuming nitric acid, concentrated sulfuric acid, acetic anhydride, dichloromethane, sodium bicarbonate solution, magnesium sulfate, ethanol.

-

Procedure:

-

In a round-bottom flask cooled to 0 °C, slowly add 1-bromo-3,5-di-tert-butylbenzene to a mixture of concentrated sulfuric acid and acetic anhydride.

-

To this stirring solution, add a cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water and saturated sodium bicarbonate solution until neutral.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield this compound.

-

Reactivity Profile

The reactivity of this compound is dominated by the interplay of three key features: the bromine atom, a good leaving group in substitution and cross-coupling reactions; the ortho-nitro group, a strong electron-withdrawing group that activates the ring for nucleophilic attack; and the two tert-butyl groups, which impose significant steric hindrance around the reactive sites.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the ortho position strongly activates the C-Br bond towards nucleophilic attack. This is due to the stabilization of the negatively charged Meisenheimer intermediate through resonance.[1][2][3] However, the bulky tert-butyl group at the 3-position and the nitro group at the 2-position create a sterically crowded environment around the reaction center, which may hinder the approach of bulky nucleophiles.

dot

Caption: General mechanism for SNAr on the target molecule.

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution

| Nucleophile | Predicted Reactivity | Plausible Product |

| Methoxide (MeO⁻) | High | 1-Methoxy-3,5-ditert-butyl-2-nitrobenzene |

| Ammonia (NH₃) | Moderate | 2-Amino-4,6-di-tert-butylaniline |

| Thiophenoxide (PhS⁻) | Moderate to High | 1-(Phenylthio)-3,5-ditert-butyl-2-nitrobenzene |

| tert-Butoxide (t-BuO⁻) | Low | Steric hindrance will likely prevent reaction |

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions. However, the significant steric hindrance posed by the ortho-nitro and ortho-tert-butyl groups necessitates the use of specialized catalytic systems, often employing bulky, electron-rich phosphine ligands.[4][5][6]

dot

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

-

Materials: this compound, arylboronic acid, Pd(OAc)₂, a bulky phosphine ligand (e.g., SPhos, XPhos), potassium phosphate, toluene, water.

-

Procedure:

-

To a degassed mixture of toluene and water, add this compound, the arylboronic acid, potassium phosphate, and the palladium catalyst/ligand system.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 2: Predicted Outcomes for Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Predicted Yield |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | Good to Excellent |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Moderate |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | Moderate to Good |

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, providing access to 2-bromo-4,6-di-tert-butylaniline, a valuable intermediate for further functionalization. A variety of reducing agents can be employed for this transformation.[7][8]

dot

Caption: Reduction of the nitro group to an amine.

-

Materials: this compound, tin(II) chloride dihydrate, concentrated hydrochloric acid, ethanol, sodium hydroxide solution.

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the precipitate of tin salts redissolves.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2-bromo-4,6-di-tert-butylaniline, which can be further purified by chromatography or recrystallization.

-

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Selectivity |

| H₂, Pd/C | Room temperature, atmospheric pressure | High |

| SnCl₂ / HCl | Reflux | High |

| Fe / NH₄Cl | Reflux | Good, environmentally benign |

| Na₂S₂O₄ | Aqueous solution | Mild |

Summary of Quantitative Data

Due to the specialized nature of this compound, extensive quantitative data in the public domain is limited. The following table provides predicted spectroscopic data based on analogous compounds.

Table 4: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Signals |

| ¹H NMR (CDCl₃) | δ 7.5-7.8 (m, 2H, Ar-H), 1.3-1.5 (s, 18H, 2 x t-Bu) |

| ¹³C NMR (CDCl₃) | δ 150-155 (C-tBu), 145-150 (C-NO₂), 120-130 (Ar-C-H), 115-120 (C-Br), 35-40 (quaternary C of t-Bu), 30-35 (CH₃ of t-Bu) |

| IR (KBr) | ν 1530-1550 cm⁻¹ (asymmetric NO₂ stretch), 1340-1360 cm⁻¹ (symmetric NO₂ stretch), 1050-1100 cm⁻¹ (C-Br stretch) |

| Mass Spec (EI) | M⁺ peak corresponding to C₁₄H₂₀BrNO₂ |

Conclusion

This compound is a sterically encumbered yet reactive aromatic building block. Its reactivity is a fine balance between the activating effect of the ortho-nitro group and the significant steric hindrance imposed by the di-tert-butyl substitution pattern. This guide has outlined its synthesis and predicted reactivity in key organic transformations, providing a foundation for its application in the synthesis of novel compounds. The provided experimental protocols, while based on analogous systems, offer a solid starting point for laboratory investigations. The unique substitution pattern of this molecule makes it an interesting substrate for methodological studies and a potentially valuable intermediate in the development of new pharmaceuticals and functional materials.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 3. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility Characteristics of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of organic chemistry and data from structurally analogous compounds to predict its solubility characteristics. It also outlines a detailed experimental protocol for determining its solubility in various solvents.

Core Concepts: Predicting Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. The molecular structure of this compound, featuring a substituted benzene ring, indicates a predominantly nonpolar character. The presence of the nitro group introduces some polarity, but the bulky, nonpolar di-tert-butyl groups and the bromine atom are expected to significantly influence its overall solubility, making it more soluble in organic solvents than in water. Aromatic nitro compounds, in general, are known to be soluble in various organic solvents while exhibiting low solubility in aqueous solutions.[1]

Predicted Solubility Profile

Based on the solubility of structurally similar compounds such as nitrobenzene and other substituted nitroaromatics, the following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Sparingly Soluble | The large, nonpolar di-tert-butyl groups and the aromatic ring dominate the molecular structure, leading to poor interaction with highly polar and hydrogen-bonding solvents like water. While some solubility in alcohols is expected due to the polar nitro group, it is likely to be limited. Nitrobenzene, a related compound, has very low solubility in water.[1] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents possess a significant dipole moment, allowing them to interact favorably with the polar nitro group of the molecule. Their organic character also accommodates the nonpolar regions of the compound, leading to good solubility. |

| Nonpolar | Hexane, Toluene, Benzene, Diethyl Ether, Chloroform | Highly Soluble | The nonpolar nature of these solvents aligns well with the predominantly hydrophobic structure of this compound. Strong van der Waals interactions between the solute and solvent molecules are expected to result in high solubility. Nitrobenzene is readily soluble in solvents like ether and benzene.[1] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the experimental samples.

-

-

Calculation:

-

Calculate the solubility in units such as g/L or mol/L, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 1-Bromo-3,5-ditert-butyl-2-nitrobenzene

This guide is intended for researchers, scientists, and drug development professionals. It provides an overview of potential hazards, recommended safety precautions, and emergency procedures based on available data for related chemical structures.

Hazard Identification and Classification

Based on the functional groups present (nitrobenzene, bromo, and tert-butyl groups), 1-Bromo-3,5-ditert-butyl-2-nitrobenzene is anticipated to be a hazardous substance. The primary hazards are expected to be related to acute toxicity, skin and eye irritation, and potential respiratory irritation.

Anticipated GHS Classification:

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) |

Signal Word: Warning

Hazard Statements (H-phrases):

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

Physical and Chemical Properties (Data from Structurally Similar Compounds)

The following table summarizes physical and chemical data for structurally related compounds. This information can be used to estimate the properties of this compound.

| Property | 1-Bromo-3-nitrobenzene | 1-Bromo-2-nitrobenzene |

| Molecular Formula | C6H4BrNO2[5][7] | C6H4BrNO2[1] |

| Molecular Weight | 202.01 g/mol [5][7] | 202.01 g/mol |

| Appearance | Yellow Solid[2] | Solid |

| Melting Point | 51 - 54 °C[5] | Not specified |

| Boiling Point | 256 °C[5] | 55.8-56.6 °C[4] |

| Flash Point | 113 °C[5] | -17 °C[4] |

| Solubility | Insoluble in water[2] | Not specified |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the lack of specific experimental data for this compound, a generalized workflow for handling potentially hazardous chemical compounds is essential.

General Laboratory Safety Workflow:

Caption: General workflow for handling potentially hazardous chemicals.

Detailed Methodologies:

-

Risk Assessment:

-

Identify all potential hazards associated with the chemical by reviewing available data for the compound and its structural analogs.

-

Evaluate the risks of exposure during each step of the planned experiment (weighing, dissolving, reacting, work-up, and purification).

-

Implement control measures to minimize risks, such as using a fume hood, wearing appropriate PPE, and having a spill kit ready.

-

Document the risk assessment and ensure all personnel involved are aware of the hazards and safety procedures.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.[5]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any damage before use.[5][7]

-

Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.[5]

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a respirator with an appropriate filter cartridge should be used.[7]

-

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

-

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen bromide may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

-

-

Accidental Release Measures:

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate PPE.[7][9]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[7][9]

-

Containment and Cleaning Up: For a solid spill, carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.[8][9] For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Storage and Disposal

-

Storage:

-

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Contaminated packaging should be treated as the product itself.

-

Toxicological Information

No specific toxicological data for this compound was found. The toxicological properties have not been fully investigated.[8] Based on related compounds, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin). No information is available on carcinogenic, mutagenic, or reproductive effects for closely related compounds.[1][8]

This technical guide provides a starting point for the safe handling of this compound. It is imperative that all laboratory personnel working with this compound are thoroughly trained on its potential hazards and the necessary safety precautions. Always prioritize safety and consult with your institution's environmental health and safety department for guidance.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. chem-is-try.com [chem-is-try.com]

- 4. agilent.com [agilent.com]

- 5. fishersci.it [fishersci.it]

- 6. agilent.com [agilent.com]

- 7. capotchem.com [capotchem.com]

- 8. canbipharm.com [canbipharm.com]

- 9. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

Application Notes and Protocols for 1-Bromo-3,5-ditert-butyl-2-nitrobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-ditert-butyl-2-nitrobenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a reducible nitro group, and two sterically demanding tert-butyl groups, makes it a valuable precursor for the synthesis of complex molecular architectures. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The nitro group can be readily reduced to an amine, providing a key functional group for further derivatization in the development of pharmaceuticals and other functional materials. The bulky tert-butyl groups can impart unique solubility, stability, and conformational properties to the final products.

While specific literature precedents for the direct use of this compound are limited, its reactivity can be inferred from the well-established chemistry of related bromonitroaromatic compounds. These application notes provide generalized protocols for key transformations that this substrate is expected to undergo, based on analogous reactions reported in the literature. Researchers should note that these protocols may require optimization for this specific substrate.

Key Applications and Synthetic Utility

The strategic placement of the bromo, nitro, and tert-butyl groups on the benzene ring allows for a range of synthetic transformations, making this compound a valuable intermediate for:

-

Pharmaceutical Synthesis: The core structure can be elaborated to create novel scaffolds for drug discovery. The amino group, obtained after nitro reduction, is a common feature in many bioactive molecules.

-

Agrochemical Development: Substituted anilines and biaryls are important classes of compounds in the agrochemical industry.

-

Materials Science: The bulky tert-butyl groups can be exploited to synthesize non-planar molecules with interesting photophysical or electronic properties.

The primary synthetic transformations envisioned for this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Experimental Protocols

The following protocols are generalized procedures based on successful reactions with structurally similar substrates. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results with this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound.[1] For this compound, this reaction would enable the introduction of a variety of aryl or vinyl substituents.

Reaction Scheme:

Figure 1: Generalized Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the palladium catalyst (0.01-0.05 equiv) and the anhydrous solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Analogous Suzuki Reactions:

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (phosphine-free) | K₂CO₃ | Toluene/H₂O | 80 | >95 | [2] |

| 2,5-Dibromo-3-methylthiophene | Arylboronic acids | Pd(PPh₃)₄ (4) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 27-63 | [3] |

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[4] This reaction would allow for the synthesis of a wide range of substituted anilines from this compound.

Reaction Scheme:

Figure 2: Generalized Buchwald-Hartwig amination reaction.

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the palladium catalyst (0.01-0.05 equiv), the phosphine ligand (0.01-0.10 equiv), and the base (1.2-2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the anhydrous solvent, followed by this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Filter the mixture through a pad of Celite to remove palladium residues.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for an Analogous Buchwald-Hartwig Amination:

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Halide | Amine | XantPhos Pd G3 (5) | - | DBU (2 equiv) | MeCN/PhMe | 140 | Not specified | [5] |

Influence of Substituents on Reactivity

The presence of two bulky tert-butyl groups flanking the bromine atom is expected to exert significant steric hindrance. This may necessitate the use of specialized palladium catalysts with bulky phosphine ligands (e.g., Buchwald or Hartwig ligands) to facilitate the oxidative addition step in cross-coupling reactions. The electron-withdrawing nitro group is expected to activate the aryl bromide towards nucleophilic aromatic substitution, although this effect is primarily observed when the nitro group is ortho or para to the leaving group. In the case of this compound, the nitro group is ortho to the bromine, which should enhance its reactivity in SNAr reactions.

Conclusion

This compound is a promising building block for the synthesis of a variety of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions and other transformations makes it a valuable tool for researchers in drug discovery and materials science. The provided protocols, based on the reactivity of analogous compounds, offer a solid starting point for the exploration of its synthetic potential. Experimental validation and optimization will be key to successfully employing this versatile reagent in novel synthetic routes.

References

Application Notes and Protocols: 1-Bromo-3,5-ditert-butyl-2-nitrobenzene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-ditert-butyl-2-nitrobenzene is a sterically hindered aromatic compound with significant potential as a versatile building block in the synthesis of novel pharmaceutical agents. Its unique substitution pattern, featuring a reactive bromine atom, a reducible nitro group, and two bulky tert-butyl groups, offers a strategic platform for the construction of complex molecular architectures. The di-tert-butyl substitution can enhance the lipophilicity and metabolic stability of derivative compounds, properties that are highly desirable in drug candidates. Furthermore, the steric hindrance imposed by these groups can direct reactions to specific positions and influence the conformational properties of the final molecule, potentially leading to higher target selectivity.

This document provides an overview of the potential applications of this compound in medicinal chemistry and detailed protocols for its derivatization through common synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing reaction conditions and predicting the behavior of the molecule in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀BrNO₂ | PubChem |

| Molecular Weight | 314.22 g/mol | PubChem |

| Appearance | Pale yellow solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene) | General Chemical Knowledge |

Core Synthetic Transformations & Protocols

The reactivity of this compound is primarily centered around the bromine and nitro functionalities. The following sections detail the protocols for key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent serves as a handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The steric hindrance from the adjacent tert-butyl and nitro groups may necessitate the use of specialized catalysts and ligands to achieve good yields.

This reaction is instrumental for forming carbon-carbon bonds, enabling the connection of the bromonitrobenzene core to other aryl, heteroaryl, or vinyl groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) and a ligand (e.g., SPhos, XPhos, 2-6 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or THF) and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the synthesis of arylamines which are common motifs in pharmacologically active compounds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), the desired amine (1.1-1.3 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, or K₂CO₃; 1.2-2.0 equiv).

-

Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand; 2-6 mol%).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the reaction mixture (typically 80-120 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline, which serves as a versatile intermediate for further functionalization, such as amide bond formation, sulfonylation, or diazotization reactions.

Experimental Protocol: General Procedure for Nitro Group Reduction

-

Reagent Preparation: Dissolve this compound or its coupled derivative (1.0 equiv) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

-

Catalyst/Reagent Addition:

-

Catalytic Hydrogenation: Add a catalyst such as 10% Pd/C (5-10 mol% by weight) and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Metal-Acid Reduction: Alternatively, add a metal such as iron powder or tin(II) chloride (3-5 equiv) followed by the slow addition of an acid like concentrated HCl or acetic acid.

-

-

Reaction: Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up:

-

Catalytic Hydrogenation: Filter the reaction mixture through Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Metal-Acid Reduction: Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent.

-

-

Purification: Dry the organic layer, concentrate, and purify the resulting aniline by column chromatography or recrystallization.

Potential Pharmaceutical Scaffolds

The derivatization of this compound can lead to a variety of scaffolds with potential therapeutic applications. The bulky di-tert-butylphenyl moiety is found in some compounds with antioxidant and anti-inflammatory properties.

| Scaffold Class | Potential Therapeutic Area | Key Synthetic Step |

| Biaryl Amines | Kinase Inhibitors, GPCR Modulators | Suzuki Coupling followed by Nitro Reduction |

| Di-tert-butyl Anilines | Antioxidants, Anti-inflammatory Agents | Nitro Reduction |

| N-Aryl Amides | Various (target dependent) | Buchwald-Hartwig Amination |

Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic workflows starting from this compound.

Caption: Synthetic pathways from the starting material.

Caption: A generalized workflow for drug discovery.

Conclusion

This compound represents a promising, albeit underutilized, building block for the synthesis of novel and potentially bioactive molecules. The sterically demanding environment around the reactive sites presents both a challenge and an opportunity for synthetic chemists. By carefully selecting catalysts, ligands, and reaction conditions, this scaffold can be elaborated into a diverse range of compounds for screening in drug discovery programs. The protocols and workflows outlined in this document provide a foundational guide for researchers looking to explore the synthetic utility of this compound.

Application Notes and Protocols: Nitration of 1-Bromo-3,5-di-tert-butylbenzene

Abstract

This document provides a detailed experimental protocol for the nitration of 1-bromo-3,5-di-tert-butylbenzene to synthesize 1-bromo-3,5-di-tert-butyl-2-nitrobenzene. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the product. This information is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

Aromatic nitro compounds are crucial intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and agrochemicals. The nitration of substituted benzenes is a fundamental electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is governed by the electronic and steric effects of the substituents on the aromatic ring.

In the case of 1-bromo-3,5-di-tert-butylbenzene, the two bulky tert-butyl groups at the meta positions and the deactivating but ortho,para-directing bromine atom present a unique substitution pattern. The steric hindrance from the tert-butyl groups is expected to be a dominant factor in directing the incoming nitro group. The most probable product of mononitration is 1-bromo-3,5-di-tert-butyl-2-nitrobenzene, where the nitro group is introduced at the sterically least hindered position, ortho to the bromine atom and meta to the two tert-butyl groups.

This protocol details a standard method for the nitration of 1-bromo-3,5-di-tert-butylbenzene using a mixture of nitric acid and sulfuric acid.

Reaction Scheme

Reaction: Nitration of 1-bromo-3,5-di-tert-butylbenzene to yield 1-bromo-3,5-di-tert-butyl-2-nitrobenzene.

Experimental Protocol

3.1. Materials and Equipment

-

Reagents:

-

1-bromo-3,5-di-tert-butylbenzene

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Melting point apparatus

-

NMR spectrometer and/or GC-MS for product characterization

-

3.2. Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-3,5-di-tert-butylbenzene (1.0 eq) in dichloromethane. Cool the flask in an ice bath with stirring.

-

Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated sulfuric acid (3.0 eq) to concentrated nitric acid (1.2 eq) while cooling in an ice bath. This mixture should be prepared fresh and handled with extreme caution in a fume hood.

-

Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred solution of 1-bromo-3,5-di-tert-butylbenzene over a period of 30-60 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over a mixture of crushed ice and water with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

3.3. Characterization

The purified product, 1-bromo-3,5-di-tert-butyl-2-nitrobenzene, should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity. The melting point of the purified solid should also be determined.

Data Presentation

| Parameter | Value |

| Reactants | |

| 1-bromo-3,5-di-tert-butylbenzene | 1.0 eq |

| Concentrated Nitric Acid (70%) | 1.2 eq |

| Concentrated Sulfuric Acid (98%) | 3.0 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| Work-up | |

| Quenching | Ice/Water |

| Extraction Solvent | Dichloromethane |

| Washing Agents | Water, Sat. NaHCO₃, Brine |

| Purification | |

| Method | Recrystallization or Column Chromatography |

| Expected Product | 1-bromo-3,5-di-tert-butyl-2-nitrobenzene |

Safety Precautions

-

This experiment must be performed in a well-ventilated fume hood.

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.

Visualizations

Caption: Experimental workflow for the nitration of 1-bromo-3,5-di-tert-butylbenzene.

Application Notes and Protocols for the Synthesis of Sterically Hindered Anilines

Introduction

Sterically hindered anilines, characterized by bulky substituents at one or both ortho positions of the aniline ring, are crucial building blocks in medicinal chemistry, materials science, and catalysis.[1][2] Their unique steric and electronic properties are leveraged in the design of pharmaceuticals, agrochemicals, and specialized ligands for transition metal catalysis.[2][3][4] However, the synthesis of these compounds presents a significant challenge due to the steric hindrance around the nitrogen atom, which can impede bond formation.[5] This document provides an overview of modern synthetic strategies, detailed experimental protocols, and comparative data for the preparation of sterically hindered anilines, aimed at researchers and professionals in drug development and organic synthesis.

Synthetic Methodologies

Several catalytic and non-catalytic methods have been developed to overcome the steric challenges associated with aniline synthesis. The most prominent and effective methods include Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed amination of organoboron compounds, and direct C-N bond formation using hypervalent iodine reagents.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile cross-coupling reaction for forming C-N bonds.[6][7] The development of specialized, bulky phosphine ligands has been critical in extending the scope of this reaction to include sterically demanding aryl halides and amines.[3][6][8] Ligands like trineopentylphosphine (TNpP) and newly developed carbazolyl-derived P,N-ligands have shown high efficacy in coupling highly congested substrates, such as 2,6-diisopropylaniline with hindered aryl chlorides, achieving excellent yields.[3][8]

-

Copper-Catalyzed Amination: As a valuable alternative to palladium-catalyzed methods, copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are effective for the synthesis of anilines.[5] A notable advancement is the copper-catalyzed electrophilic amination of aryl and heteroaryl boronic esters.[5][9][10] This method utilizes a catalyst generated in situ from commercially available copper(I) triflate and a diphosphine ligand, and is compatible with a wide array of functional groups under mild conditions.[9][10]

-

Hypervalent Iodine Reagents: A direct C-N bond formation can be achieved through the reaction of amides with diaryliodonium salts.[11] This approach is notable for not requiring a transition metal catalyst and has a broad scope for producing sterically congested 2,6-disubstituted anilines.[11]

-

Other Methods: Additional strategies include the direct alkylation of aniline derivatives, although this can sometimes lead to mixtures of products, and multi-step sequences involving non-catalyzed C-C bond formation followed by functional group manipulations to yield highly crowded anilines.[1][2]

Below is a general workflow for the synthesis of sterically hindered anilines, highlighting the key decision points and methodologies.

References

- 1. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]

- 2. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. research.rug.nl [research.rug.nl]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis and evaluation of novel heterocyclic compounds with potential therapeutic applications. The following sections cover the preparation of nitrogen, oxygen, and sulfur-containing heterocycles and summarize their biological activities.

I. Synthesis and Anticancer Activity of Nitrogen-Containing Heterocycles: Benzimidazole Derivatives

Benzimidazole scaffolds are crucial in medicinal chemistry due to their presence in numerous pharmacologically active compounds.[1] This section details the synthesis of a benzimidazole derivative and presents its anticancer activity.

Experimental Protocol: Synthesis of 2-Arylbenzimidazoles

This protocol describes a one-pot synthesis of 2-arylbenzimidazoles from o-phenylenediamines and aldehydes using hydrogen peroxide as an oxidant.

Materials:

-

o-phenylenediamine

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Hydrogen peroxide (30% solution)

-

Hydrochloric acid (HCl)

-

Acetonitrile

-

Sodium bicarbonate

-

Water

-

Ethanol

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) in acetonitrile (15 mL).

-

To this solution, add HCl (2 mmol) and then slowly add H₂O₂ (2 mmol).

-

Stir the reaction mixture at room temperature for the appropriate time (typically 1.5-2 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing cold water (50 mL).

-

Neutralize the solution with sodium bicarbonate.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzimidazole.

Experimental Workflow: Synthesis of 2-Arylbenzimidazoles

Caption: Workflow for the one-pot synthesis of 2-arylbenzimidazoles.

Quantitative Data: Anticancer Activity of Benzimidazole Derivatives

The following table summarizes the in vitro anticancer activity of newly synthesized benzimidazole hybrid heterocycles. The 50% growth inhibition (GI₅₀) values are presented in micromolar (µM) concentrations against various human cancer cell lines.

| Compound | Leukemia (RPMI-8226) GI₅₀ (µM) | Non-Small Cell Lung Cancer (NCI-H522) GI₅₀ (µM) | Colon Cancer (COLO 205) GI₅₀ (µM) | CNS Cancer (SF-295) GI₅₀ (µM) | Melanoma (UACC-62) GI₅₀ (µM) |

| 11 | 0.20 | 0.23 | 0.22 | 0.21 | 0.20 |

| 12 | 0.49 | 0.52 | 0.55 | 0.61 | 0.58 |

Data sourced from multiple studies and presented for comparative purposes.[2]

II. Synthesis and Biological Evaluation of Oxygen-Containing Heterocycles: Isoxazole Derivatives

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. They are present in several clinically approved drugs.[1]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

This protocol outlines the synthesis of 3,5-disubstituted isoxazoles via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Materials:

-

Aldoxime

-

N-Chlorosuccinimide (NCS)

-

Terminal alkyne

-

Triethylamine (Et₃N)

-

Chloroform (CHCl₃)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the aldoxime (1 mmol) in chloroform (10 mL) in a round-bottom flask.

-

Add N-Chlorosuccinimide (NCS) (1.1 mmol) to the solution and stir at room temperature for 30 minutes to generate the hydroximoyl chloride.

-

To this mixture, add the terminal alkyne (1.2 mmol).

-

Slowly add triethylamine (Et₃N) (1.5 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.

Experimental Workflow: Synthesis of 3,5-Disubstituted Isoxazoles

References

Application Notes and Protocols: 1-Bromo-3,5-ditert-butyl-2-nitrobenzene as a Precursor for Substituted Phenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3,5-ditert-butyl-2-nitrobenzene is a versatile precursor for the synthesis of a variety of sterically hindered substituted phenols. The presence of two bulky tert-butyl groups provides significant steric shielding, influencing the reactivity and potential applications of the resulting phenol derivatives. The electron-withdrawing nitro group positioned ortho to the bromine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr), facilitating the introduction of a hydroxyl group or other oxygen-based nucleophiles. This document provides detailed application notes on the utility of these target molecules and a comprehensive protocol for the synthesis of the corresponding phenol, 3,5-di-tert-butyl-2-nitrophenol.

Application Notes

Sterically hindered phenols are a class of compounds with significant industrial and pharmaceutical importance, primarily due to their antioxidant properties. The bulky tert-butyl groups ortho and para to the phenolic hydroxyl group are crucial for this activity.

1. Antioxidant Properties and Radical Scavenging:

The primary application of sterically hindered phenols lies in their ability to act as radical scavengers. The phenolic proton is readily abstracted by free radicals, and the resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by the tert-butyl groups. This prevents the propagation of radical chain reactions, which are implicated in oxidative stress-related diseases and the degradation of materials. The introduction of a nitro group can modulate the electronic properties and, consequently, the antioxidant capacity of the phenol.

2. Intermediates in Drug Discovery:

The substituted phenol core structure is a common motif in a wide range of biologically active molecules. Starting from this compound, a variety of phenol derivatives can be synthesized. The nitro group can be further functionalized, for example, by reduction to an amine, which opens up possibilities for the synthesis of libraries of compounds for screening in drug discovery programs. These compounds can be investigated for a range of activities, including anti-inflammatory, anticancer, and neuroprotective effects. For instance, some studies have shown that certain sterically hindered phenols exhibit cytotoxicity against various cancer cell lines.

3. Polymer Additives and Stabilizers:

The antioxidant properties of sterically hindered phenols make them excellent additives for plastics, elastomers, and other polymeric materials. They protect the polymers from degradation caused by heat, light, and oxidation, thereby extending their service life. The specific substitution pattern of the phenols derived from this compound can be tailored to optimize their solubility and compatibility with different polymer matrices.

Experimental Protocols

Synthesis of 3,5-di-tert-butyl-2-nitrophenol via Nucleophilic Aromatic Substitution

This protocol details the conversion of this compound to 3,5-di-tert-butyl-2-nitrophenol. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the bromide is displaced by a hydroxide ion. The ortho-nitro group is essential for activating the aryl halide towards this reaction.

Reaction Scheme:

A chemical reaction scheme.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |

| This compound | 56649-53-1 | 314.23 |

| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 |

| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 |

| Diethyl ether | 60-29-7 | 74.12 |

| Hydrochloric Acid (HCl), 1 M aqueous solution | 7647-01-0 | 36.46 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Base: To the stirred solution, add powdered potassium hydroxide (KOH) (2.0 - 3.0 eq).

-

Reaction: Heat the reaction mixture to 100-120 °C and maintain it at this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice-water.

-

Acidify the aqueous solution to pH ~2-3 with 1 M HCl. This will protonate the phenoxide to form the phenol, which may precipitate.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 3,5-di-tert-butyl-2-nitrophenol can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Expected Yield: The yield of 3,5-di-tert-butyl-2-nitrophenol is typically in the range of 70-85% after purification.

Characterization Data for 3,5-di-tert-butyl-2-nitrophenol:

| Property | Value |

| Molecular Formula | C₁₄H₂₁NO₃ |

| Molecular Weight | 251.32 g/mol |

| Appearance | Yellow solid |

| Melting Point | 65-68 °C |

| ¹H NMR (CDCl₃, ppm) | δ 11.3 (s, 1H, OH), 7.6 (d, 1H, ArH), 7.2 (d, 1H, ArH), 1.4 (s, 9H, tBu), 1.3 (s, 9H, tBu) |

| ¹³C NMR (CDCl₃, ppm) | δ 155.0, 141.2, 137.5, 130.1, 125.8, 122.6, 35.4, 34.7, 31.5, 29.8 |

Visualizations

Experimental Workflow

A flowchart of the experimental workflow.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction mechanism.

Safety Precautions

-

This compound is a halogenated nitroaromatic compound and should be handled with care.

-

Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthetic Routes to Derivatives of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives of 1-bromo-3,5-ditert-butyl-2-nitrobenzene. This versatile building block offers three key reactive sites: the bromine atom, the nitro group, and the aromatic ring itself, allowing for a diverse range of chemical transformations. The significant steric hindrance provided by the two tert-butyl groups influences the reactivity and requires careful consideration in the selection of reaction conditions. The following sections outline plausible synthetic pathways, including nucleophilic aromatic substitution, reduction of the nitro group with subsequent derivatization, and palladium-catalyzed cross-coupling reactions.

I. Nucleophilic Aromatic Substitution (SNAr) at the Bromo Position